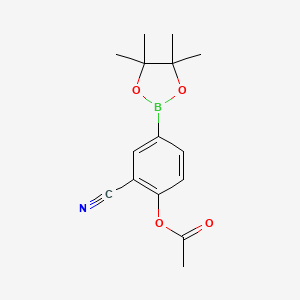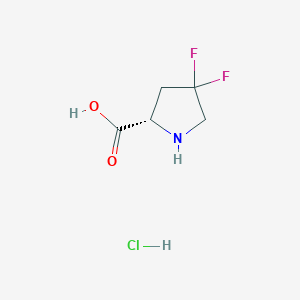
methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate
Übersicht
Beschreibung
Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate, also known as Bromoacetyl Coumarin (BAC), is a synthetic compound that has been widely used in scientific research. BAC is an important fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
- The compound has been utilized in chemical syntheses, such as in the formation of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, indicating its role in generating structurally diverse molecules (Zhuo, Wyler, & Schenk, 1995).
- It has been used in the synthesis of enantiomerically pure aminochroman derivatives starting from amino acids, highlighting its utility in chiral chemistry and synthesis of complex organic molecules (Pavé, Usse-Versluys, Viaud-Massuard, & Guillaumet, 2003).
Pharmaceutical Research
- This compound has applications in pharmaceutical research, such as in the synthesis of compounds with local anesthetic, platelet antiaggregating, and other biological activities, demonstrating its potential in drug development (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).
- It also plays a role in the development of peptidomimetic building blocks, providing a constrained template for introducing various functionalities, which is significant in the design of novel therapeutic agents (Anderluh, Marc, & Dolenc, 2005).
Glycoscience and Carbohydrate Chemistry
- In glycoscience, this compound is used in the preparation of synthetic mucin fragments and disaccharide derivatives, showcasing its importance in studying complex carbohydrate structures relevant to biology and medicine (Kohata, Abbas, & Matta, 1984).
Eigenschaften
IUPAC Name |
methyl 5-acetamido-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVDOHRYYIYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)


![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)








